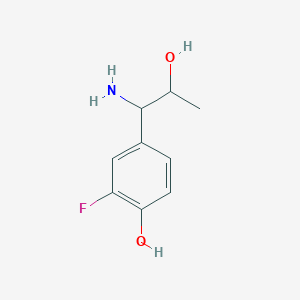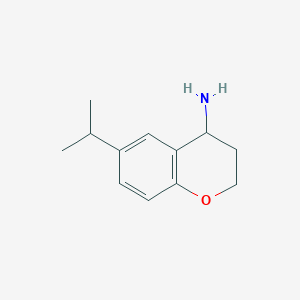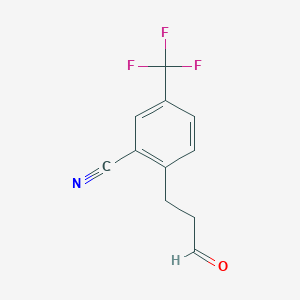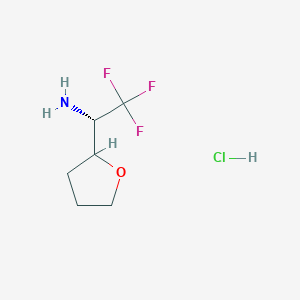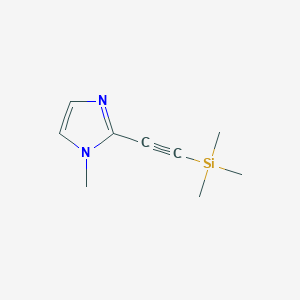
1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a trimethylsilyl group and an ethynyl group in the structure of this compound makes it unique and potentially useful in various chemical applications.
Méthodes De Préparation
The synthesis of 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. The reaction conditions often include the use of a copper(I) co-catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reagents .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in the development of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific proteins, modulating their activity and leading to various biological effects. The ethynyl group can also participate in covalent bonding with target molecules, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole include other imidazole derivatives with different substituents. For example:
2-((Trimethylsilyl)ethynyl)benzaldehyde: This compound has a benzaldehyde group instead of a methyl group, leading to different chemical properties and applications.
1-Methyl-2-ethynyl-1H-imidazole: Lacks the trimethylsilyl group, resulting in lower lipophilicity and different reactivity.
The uniqueness of this compound lies in its combination of the trimethylsilyl and ethynyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H14N2Si |
|---|---|
Poids moléculaire |
178.31 g/mol |
Nom IUPAC |
trimethyl-[2-(1-methylimidazol-2-yl)ethynyl]silane |
InChI |
InChI=1S/C9H14N2Si/c1-11-7-6-10-9(11)5-8-12(2,3)4/h6-7H,1-4H3 |
Clé InChI |
OWEJBABDSLXNHM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)

![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)
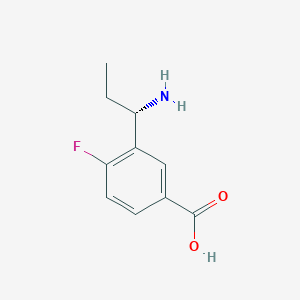

![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)
